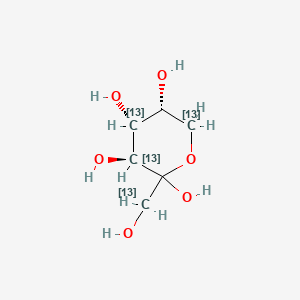
D-Fructose-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Fructose-13C4 is a stable isotope-labeled compound of D-Fructose, a natural monosaccharide found in many plants. The labeling with carbon-13 isotopes makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Fructose-13C4 is synthesized by incorporating carbon-13 isotopes into the D-Fructose molecule. The process involves the use of carbon-13 labeled precursors in the synthesis pathway of D-Fructose. The reaction conditions typically require controlled environments to ensure the precise incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose as a starting material. The glucose undergoes enzymatic isomerization to produce this compound. The process is optimized to achieve high yields and purity, making it suitable for various research applications .
Analyse Chemischer Reaktionen
Types of Reactions
D-Fructose-13C4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce various derivatives, such as D-Glucuronic acid.
Reduction: Reduction reactions can convert this compound into sugar alcohols like D-Sorbitol.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include D-Glucuronic acid, D-Sorbitol, and various substituted derivatives of this compound. These products are valuable for further research and industrial applications .
Wissenschaftliche Forschungsanwendungen
D-Fructose-13C4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Employed in studies of plant physiology and biochemistry to track the movement and transformation of sugars within plants.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes, including the synthesis of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism of action of D-Fructose-13C4 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into the molecular targets and pathways involved in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to D-Fructose-13C4 include other isotope-labeled sugars such as:
- D-Glucose-13C6
- D-Galactose-13C6
- D-Mannose-13C6
- D-Ribose-13C5 .
Uniqueness
This compound is unique due to its specific labeling with carbon-13 isotopes at four positions within the molecule. This precise labeling allows for detailed studies of its metabolic pathways and interactions, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
184.13 g/mol |
IUPAC-Name |
(3S,4R,5R)-2-(hydroxy(113C)methyl)(3,4,6-13C3)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,4+1,5+1 |
InChI-Schlüssel |
LKDRXBCSQODPBY-ZLGYUBSNSA-N |
Isomerische SMILES |
[13CH2]1[C@H]([13C@H]([13C@@H](C(O1)([13CH2]O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















